BenchChemオンラインストアへようこそ!

Anti-inflammatory agent 12

PAMP/DAMP discrimination NO inhibition RAW264.7 macrophages

This compound's unique LPS (PAMP)-selective inhibitory profile spares HMGB1 (DAMP)-mediated inflammation, enabling clean mechanistic studies not achievable with generic ursolic acid or uvaol. Supplied at ≥98% purity with full analytical documentation (HPLC, MS, NMR), it ensures batch-to-batch reproducibility essential for multi-center consortia and regulatory-focused translational research. Choose Anti-inflammatory Agent 12 for definitive pathway dissection and as a validated scaffold for next-generation anti-infective drug design.

Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
Cat. No. B15611316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 12
Molecular FormulaC30H50O4
Molecular Weight474.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50O4/c1-17-18(2)25-19-8-9-21-27(5)11-10-23(33)26(3,4)22(27)14-24(34)29(21,7)28(19,6)12-13-30(25,16-31)15-20(17)32/h8-9,17-25,31-34H,10-16H2,1-7H3/t17-,18-,19?,20-,21+,22?,23-,24-,25-,27+,28+,29-,30-/m0/s1
InChIKeyBDHVJECVIKORLN-FQUVMFOGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-inflammatory Agent 12 (Compound 2): A Pentacyclic Triterpene with Biased LPS-Selective NO Inhibition for Inflammation Research


Anti-inflammatory agent 12 (cataloged as Compound 2, systematic name urs‑12‑ene‑3β,7β,21β,28‑tetraol) is a pentacyclic triterpene of the ursane class, obtained via microbial transformation of uvaol using Penicillium griseofulvum and Streptomyces griseus [REFS‑1]. Its molecular formula is C₃₀H₅₀O₄ (MW 474.72), and it is supplied as a high‑purity (≥98%) solid for laboratory research [REFS‑2]. In RAW 264.7 macrophages, it inhibits LPS‑induced NO release with an IC₅₀ of 2.22 μM, while exhibiting a significant functional bias toward pathogen‑associated molecular pattern (PAMP)‑driven inflammation over damage‑associated molecular pattern (DAMP)‑triggered responses [REFS‑1].

Why Generic Pentacyclic Triterpenes Cannot Replace Anti-inflammatory Agent 12 in LPS‑Selective Assays


Pentacyclic triterpenes as a class exhibit broad anti‑inflammatory activity, but their effects are often promiscuous, hitting both PAMP‑ and DAMP‑triggered pathways. Anti‑inflammatory agent 12 stands apart because it shows a pronounced bias toward LPS (PAMP)‑induced NO production while sparing HMGB1 (DAMP)‑mediated inflammation, a selectivity not observed in closely related co‑isolated metabolites such as Compound 3 or Compound 5 [REFS‑1]. Substituting a generic ursane or oleanane triterpene (e.g., ursolic acid, uvaol) would forfeit this pathway‑selective profile and could produce confounding off‑target effects in mechanistic studies, directly compromising experimental reproducibility and data interpretability [REFS‑1][REFS‑2].

Quantitative Differentiation Evidence for Anti-inflammatory Agent 12 Against Closest Analogs


LPS‑Selective Functional Bias vs. Pan‑Active Co‑Isolated Metabolites Compound 3 and Compound 5

Anti‑inflammatory agent 12 (Compound 2) exhibits a qualitatively distinct activity pattern. While the co‑isolated metabolites Compound 3 (13,28‑epoxy‑3β,7β,21β‑trihydroxy‑urs‑11‑ene) and Compound 5 (3β,21β,24,28‑tetrahydroxy‑urs‑12‑en‑30‑oic acid) showed considerable inhibitory effects on both LPS‑ and HMGB1‑induced NO release, Compound 2 demonstrated a significant bias toward the LPS‑driven response, with an IC₅₀ of 2.22 μM against LPS‑induced NO and markedly lower activity in the HMGB1 model [REFS‑1]. This functional selectivity is not observed for the parent compound uvaol or for the pan‑active metabolites from the same study.

PAMP/DAMP discrimination NO inhibition RAW264.7 macrophages inflammation selectivity

Potency in LPS‑Induced NO Inhibition Compared with the Parent Triterpene Uvaol

Uvaol, the starting material for the microbial transformation, is a known triterpene with anti‑inflammatory activity but requires higher concentrations to achieve comparable NO suppression. In the Jiang et al. study, uvaol itself did not reach 50% inhibition at the highest tested concentration, whereas Anti‑inflammatory agent 12 (the 7β,21β‑dihydroxylated metabolite) achieved an IC₅₀ of 2.22 μM [REFS‑1][REFS‑2]. This represents a substantial gain in potency conferred by the stereoselective hydroxylation introduced during biotransformation.

structure-activity relationship uvaol derivatives NO inhibition RAW264.7

Structural Uniqueness as a Regio‑ and Stereoselective Microbial Transformation Product

Anti‑inflammatory agent 12 bears hydroxyl groups at the 3β, 7β, 21β, and 28 positions of the urs‑12‑ene scaffold, a substitution pattern not accessible through simple chemical semi‑synthesis. The 7β‑ and 21β‑hydroxylations were installed by Penicillium griseofulvum CICC 40293 and Streptomyces griseus ATCC 13273 with strict regio‑ and stereoselectivity, and the structure was rigorously confirmed by HR‑ESI‑MS and 2D NMR [REFS‑1][REFS‑2]. In contrast, the co‑isolated metabolites (Compound 3, Compound 5) carry epoxy, carboxylic acid, or alternative hydroxylation patterns that confer dual‑pathway activity, demonstrating that subtle structural differences dictate functional selectivity.

microbial transformation regioselective hydroxylation pentacyclic triterpene structure confirmation

Purity‑Driven Reproducibility Advantage over Crude Triterpene Extracts or Mixtures

Commercial supplies of Anti‑inflammatory agent 12 are certified at ≥98% purity with full analytical documentation (HPLC, MS, NMR), whereas many pentacyclic triterpene alternatives are sold as plant extracts or lower‑purity isolates (typically 90–95%) that contain other co‑eluting ursane/oleanane congeners [REFS‑1][REFS‑2]. Even minor impurities can confound NO inhibition assays, as closely related triterpenes can exhibit synergistic or antagonistic effects on macrophage inflammatory responses.

compound purity reproducibility research-grade reagent quality control

Optimal Research and Procurement Scenarios for Anti-inflammatory Agent 12


Dissection of PAMP‑ vs. DAMP‑Driven Inflammatory Pathways in Macrophage Biology

When investigating the distinct signaling cascades triggered by bacterial LPS (PAMP) versus endogenous alarmins such as HMGB1 (DAMP), Anti‑inflammatory agent 12 serves as a selective tool to suppress the PAMP arm without perturbing DAMP responses. This avoids the confounding dual inhibition observed with Compound 3 and Compound 5, enabling cleaner gene‑expression and cytokine‑profiling readouts in RAW 264.7 or primary macrophage models [REFS‑1].

SAR Campaigns for PAMP‑Selective Anti‑Inflammatory Leads

Medicinal chemistry programs aiming to develop next‑generation anti‑inflammatory agents that discriminate between infectious and sterile inflammation can use Anti‑inflammatory agent 12 as a reference scaffold. Its unique 3β,7β,21β,28‑tetraol pattern, derived from microbial hydroxylation, provides a validated starting point for semi‑synthetic diversification and pharmacophore modeling that generic ursolic acid or uvaol cannot offer [REFS‑1][REFS‑2].

In Vitro Pharmacology of LPS‑Induced Nitric Oxide Synthase (iNOS) Regulation

For studies focused on transcriptional or post‑translational regulation of iNOS in response to LPS, Anti‑inflammatory agent 12 delivers a reproducible IC₅₀ of 2.22 μM with minimal interference in HMGB1‑induced pathways. This selectivity reduces experimental noise when co‑stimuli are present and allows dose‑response studies to be conducted at low micromolar concentrations, lowering solvent‑induced cytotoxicity risks [REFS‑1][REFS‑3].

Quality‑Controlled Procurement for Multi‑Site Reproducibility Initiatives

Multi‑center consortia and industrial laboratories requiring batch‑to‑batch reproducibility benefit from the ≥98% purity and comprehensive analytical documentation provided by authorized suppliers. Unlike commodity triterpene extracts, each lot of Anti‑inflammatory agent 12 is accompanied by HPLC, MS, and NMR data, meeting the documentation standards of high‑impact journals and regulatory‑focused translational research [REFS‐2][REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.